molecular formula C27H32ClF3N2O2 B609936 PF-04745637 CAS No. 1917294-46-2

PF-04745637

Cat. No.: B609936
CAS No.: 1917294-46-2
M. Wt: 509.0 g/mol
InChI Key: PAEBEJVPSADOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-04745637 is a drug that acts as a potent and selective antagonist for the transient receptor potential ankyrin 1 (TRPA1) receptor. It has an inhibitory concentration (IC50) of 17 nanomolar for human TRPA1 . This compound has anti-inflammatory effects and was developed as a potential treatment for conditions such as atopic dermatitis .

Preparation Methods

The synthesis of PF-04745637 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

PF-04745637 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PF-04745637 has several scientific research applications, including:

Mechanism of Action

PF-04745637 exerts its effects by selectively antagonizing the TRPA1 receptor. This receptor is involved in the detection of environmental irritants and the mediation of inflammatory responses. By blocking TRPA1, this compound reduces the activation of inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

PF-04745637 is unique due to its high selectivity and potency for the TRPA1 receptor. Similar compounds include:

These compounds share the common feature of targeting the TRPA1 receptor but differ in their chemical structures, potencies, and pharmacokinetic profiles.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBEJVPSADOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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